molecular formula C18H24ClN3O3S B7818234 Tert-butyl (4-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}butyl)carbamate

Tert-butyl (4-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}butyl)carbamate

Cat. No.: B7818234
M. Wt: 397.9 g/mol
InChI Key: IZACBLODPWYABP-UHFFFAOYSA-N
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Description

Tert-butyl (4-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}butyl)carbamate is a complex organic compound that features a tert-butyl group, a 1,3,4-oxadiazole ring, and a chlorobenzyl sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (4-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}butyl)carbamate typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the chlorobenzyl sulfanyl group: This step involves the nucleophilic substitution reaction where a chlorobenzyl halide reacts with a thiol group.

    Attachment of the tert-butyl carbamate: This is usually done by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocycles.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Tert-butyl (4-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}butyl)carbamate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules, providing insights into mechanisms of action and potential therapeutic targets.

Mechanism of Action

The mechanism of action of Tert-butyl (4-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}butyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the chlorobenzyl sulfanyl group are likely to play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-(5-bromopentyl)carbamate: Similar in structure but with a bromine atom instead of the oxadiazole ring.

    1,3,4-Oxadiazole derivatives: Compounds with variations in the substituents on the oxadiazole ring.

Uniqueness

Tert-butyl (4-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}butyl)carbamate is unique due to the combination of its structural components, which confer specific chemical reactivity and potential biological activity not found in other similar compounds.

Properties

IUPAC Name

tert-butyl N-[4-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]butyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O3S/c1-18(2,3)25-16(23)20-10-5-4-9-15-21-22-17(24-15)26-12-13-7-6-8-14(19)11-13/h6-8,11H,4-5,9-10,12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZACBLODPWYABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC1=NN=C(O1)SCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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